molecular formula C13H24N2O B5800803 1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone

1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone

Cat. No.: B5800803
M. Wt: 224.34 g/mol
InChI Key: VXAIIDXEZOCZHU-UHFFFAOYSA-N
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Description

1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl group, and a 2-methylprop-2-enyl group

Preparation Methods

The synthesis of 1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical properties and applications

Properties

IUPAC Name

1-[4-[ethyl(2-methylprop-2-enyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-5-14(10-11(2)3)13-6-8-15(9-7-13)12(4)16/h13H,2,5-10H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIIDXEZOCZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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